molecular formula C8H17NO B2585356 (5-Ethyl-5-methyloxolan-2-yl)methanamine CAS No. 1849237-72-4

(5-Ethyl-5-methyloxolan-2-yl)methanamine

Cat. No.: B2585356
CAS No.: 1849237-72-4
M. Wt: 143.23
InChI Key: DVUGBMIYXKFNQP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (5-Ethyl-5-methyloxolan-2-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 5-ethyl-5-methyloxolane-2-carboxylic acid with ammonia or an amine source under dehydrating conditions to form the desired methanamine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(5-Ethyl-5-methyloxolan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation or other reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Ethyl-5-methyloxolan-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Ethyl-5-methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(5-Ethyl-5-methyloxolan-2-yl)methanamine can be compared with other similar compounds, such as:

    (5-Methyl-5-ethyloxolan-2-yl)methanamine: Similar structure but with different substituents on the oxolane ring.

    (5-Ethyl-5-methyltetrahydrofuran-2-yl)methanamine: Another name for the same compound, highlighting its tetrahydrofuran ring structure.

    (5-Propyl-5-methyloxolan-2-yl)methanamine: A similar compound with a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which can influence its reactivity and applications .

Properties

IUPAC Name

(5-ethyl-5-methyloxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-8(2)5-4-7(6-9)10-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUGBMIYXKFNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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